molecular formula C19H16N2O B13831394 (S)-Bn-iQuinox

(S)-Bn-iQuinox

Cat. No.: B13831394
M. Wt: 288.3 g/mol
InChI Key: XZIVMSMUJWFAHH-UHFFFAOYSA-N
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Description

(S)-Bn-iQuinox is a chiral compound that has garnered significant interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by its quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The this compound is the enantiomer of the compound, indicating its specific three-dimensional arrangement, which is crucial for its biological activity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Bn-iQuinox typically involves several steps, starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline core. The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries to ensure the desired enantiomer is obtained. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and reagents are chosen based on their availability and cost-effectiveness, and the process is optimized to minimize waste and environmental impact. Purification steps, including crystallization and chromatography, are employed to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Bn-iQuinox undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines

Scientific Research Applications

(S)-Bn-iQuinox has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

4-benzyl-2-isoquinolin-1-yl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)18-17-9-5-4-8-15(17)10-11-20-18/h1-11,16H,12-13H2

InChI Key

XZIVMSMUJWFAHH-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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